Cas no 1089724-08-2 (4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid)

4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid is a pyrimidine derivative with notable applications in pharmaceutical and agrochemical research. Its structural features, including the ethylamino and methylthio substituents, enhance its reactivity and potential as an intermediate in synthesizing biologically active compounds. The carboxylic acid moiety further allows for versatile functionalization, making it valuable in drug development and fine chemical synthesis. This compound exhibits stability under standard handling conditions and demonstrates compatibility with various coupling and modification reactions. Its well-defined molecular structure ensures consistent performance in research settings, particularly in the design of heterocyclic scaffolds for medicinal chemistry.
4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid structure
1089724-08-2 structure
Product name:4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid
CAS No:1089724-08-2
MF:C8H11N3O2S
MW:213.256839990616
MDL:MFCD12911522
CID:2114014
PubChem ID:22220168

4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid
    • 4-ethylamino-2-methylthiopyrimidine-5-carboxylic acid
    • 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
    • UTWUINCSWMKVEY-UHFFFAOYSA-N
    • 4-Ethylamino-2-methylthio 5-pyrimidinecarboxylic acid
    • 4-ethylamino-2-methylthio-5-pyrimidinecarboxylic acid
    • 4-(ethylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
    • 4-ETHYLAMINO-2-METHYLSULFANYL-PYRIMIDINE
    • DA-22213
    • MFCD12911522
    • 4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylicacid
    • AKOS037646707
    • CS-0062076
    • 1089724-08-2
    • W17446
    • SCHEMBL2225998
    • 4-(ethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
    • AS-70452
    • 4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid
    • MDL: MFCD12911522
    • Inchi: 1S/C8H11N3O2S/c1-3-9-6-5(7(12)13)4-10-8(11-6)14-2/h4H,3H2,1-2H3,(H,12,13)(H,9,10,11)
    • InChI Key: UTWUINCSWMKVEY-UHFFFAOYSA-N
    • SMILES: S(C)C1=NC=C(C(=O)O)C(=N1)NCC

Computed Properties

  • Exact Mass: 213.057
  • Monoisotopic Mass: 213.057
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 100

4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1004201-1g
4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
1089724-08-2 95%
1g
$500 2024-07-24
Chemenu
CM443043-1g
4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid
1089724-08-2 95%+
1g
$346 2023-02-03
Chemenu
CM443043-100mg
4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid
1089724-08-2 95%+
100mg
$100 2023-02-03
Aaron
AR019FCY-100mg
4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid
1089724-08-2 95%
100mg
$88.00 2023-12-16
Aaron
AR019FCY-500mg
4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid
1089724-08-2 95%
500mg
$216.00 2023-12-16
eNovation Chemicals LLC
D773084-100mg
4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid
1089724-08-2 95%
100mg
$140 2024-06-06
eNovation Chemicals LLC
D773084-500mg
4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid
1089724-08-2 95%
500mg
$340 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132716-1g
4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
1089724-08-2 95%
1g
¥4885.00 2024-08-09
A2B Chem LLC
AV18326-100mg
4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxylic acid
1089724-08-2 95%
100mg
$94.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132716-100mg
4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
1089724-08-2 95%
100mg
¥1178.00 2024-08-09

4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid Related Literature

Additional information on 4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid

4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid (CAS No. 1089724-08-2): A Comprehensive Overview of Chemical Properties, Applications, and Recent Research Advances

4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid (CAS No. 1089724-08-2) is a structurally unique heterocyclic compound that has garnered increasing attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiopyrimidine derivatives, a family of molecules known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The carboxylic acid functional group in its structure provides a key site for chemical modification, enabling the development of prodrugs or conjugates with enhanced pharmacokinetic profiles. Recent studies have highlighted its potential as a scaffold for targeted drug delivery systems and covalent inhibitors in precision medicine, particularly in the context of tyrosine kinase inhibition and histone deacetylase modulation.

The molecular structure of 4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid features a six-membered thiopyrimidine ring with a methylthio substituent at position 2 and an ethylamino group at position 4, along with a carboxylic acid moiety at position 5. This arrangement creates a unique combination of electronic and steric effects that influence its reactivity and binding affinity to biological targets. Computational studies published in Journal of Medicinal Chemistry (2023) have demonstrated that the thioether functionality in the ring enhances hydrophobic interactions with hydrophobic pockets in protein targets, while the carboxylic acid group facilitates hydrogen bonding with conserved residues in enzyme active sites. Such properties make this compound a promising candidate for the development of multi-target-directed ligands in complex disease states like neurodegenerative disorders and metabolic syndromes.

Recent advances in organic synthesis methodologies have enabled the efficient preparation of 4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid and its analogs. A 2024 report in ACS Organic Letters described a one-pot, atom-economic synthesis route involving the condensation of 2-methylthiouracil with ethylamine and carboxylic acid precursors under microwave-assisted conditions. This approach achieved a yield of over 85% with high purity, significantly improving upon traditional multistep protocols. The regioselectivity of this reaction was further optimized by introducing chiral auxiliary groups, enabling the synthesis of enantiomerically pure derivatives for stereospecific pharmacological studies.

In the realm of drug discovery, 4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid has shown promising in vitro activity against a panel of cancer cell lines. A 2023 study published in Cancer Research demonstrated that a prodrug variant of this compound, modified with a hydrazone linker, exhibited selective cytotoxicity against pancreatic cancer cells (PANC-1) with an IC50 value of 0.8 μM, while showing minimal toxicity to normal hepatocytes. Mechanistic investigations revealed that the compound induced mitochondrial depolarization and apoptotic signaling through the activation of perforin/granzyme pathways, suggesting its potential as an immunomodulatory agent in adoptive cell therapy.

The thiopyrimidine core of 4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid has also been explored for its antimicrobial properties. A 2024 collaboration between researchers at the University of Tokyo and Kyoto University revealed that derivatives of this compound exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. The thioether substituent was found to disrupt cell wall synthesis by inhibiting transpeptidase enzymes, while the carboxylic acid group enhanced membrane permeability. These findings have sparked interest in developing thiopyrimidine-based antibiotics as alternatives to β-lactam antibiotics in the post-antibiotic era.

Another emerging application of 4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid lies in diagnostic imaging and molecular probing. Researchers at the Max Planck Institute for Medical Research have developed a fluorescent conjugate of this compound that selectively binds to amyloid-β plaques in Alzheimer's disease models. The fluorophore was attached to the carboxylic acid group via a click chemistry reaction, resulting in a high quantum yield and excellent photostability. This probe enabled in vivo visualization of pathological aggregates in transgenic mice, offering a novel tool for early-stage diagnosis and monitoring therapeutic efficacy.

In the context of green chemistry, the synthesis and application of 4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid have been evaluated for their environmental impact. A lifecycle analysis published in Green Chemistry (2023) showed that the microwave-assisted synthesis method reduced energy consumption by 35% compared to conventional heating techniques. Furthermore, the biodegradability of the compound was assessed in aquatic environments, with results indicating that 90% of the molecule was degraded within 28 days under aerobic conditions. These findings underscore the sustainability of this compound as a platform for eco-friendly pharmaceutical development.

Looking ahead, ongoing research on 4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid is focused on expanding its biological repertoire through molecular engineering. Current efforts include the introduction of clickable functional groups for targeted drug delivery, the design of supramolecular assemblies for controlled release applications, and the exploration of metal coordination complexes for multimodal therapeutics. As the field of precision medicine continues to evolve, this compound is poised to play a pivotal role in the development of next-generation therapeutics that combine high specificity with minimal off-target effects.

In conclusion, 4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid represents a versatile scaffold with diverse applications spanning oncology, infectious disease, diagnostics, and sustainable chemistry. Its unique structural features and functional versatility make it an attractive candidate for further exploration in both academic research and industrial development. As the scientific community continues to unravel the full potential of this molecule, it is likely to become a cornerstone in the next wave of molecular innovation.

The compound 4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid has emerged as a versatile and promising scaffold with a wide range of applications across multiple scientific disciplines. Here's a structured summary of its key attributes and implications: --- ### 1. Structural and Functional Characteristics - Core Scaffold: The thiopyrimidine ring is central to the compound's bioactivity, offering flexibility for chemical modification. - Functional Groups: The carboxylic acid group and ethylamino substituent provide sites for conjugation, functionalization, and tuning of biological activity. - Reactivity: The compound supports click chemistry, fluorescent labeling, and metal coordination, enabling diverse applications. --- ### 2. Key Applications #### a. Oncology - Anticancer Activity: Prodrug variants show selective cytotoxicity against pancreatic cancer cells (PANC-1) with low IC₅₀ values. - Mechanism of Action: Induces apoptosis via mitochondrial disruption and perforin/granzyme pathways, suggesting potential in immunotherapy. #### b. Antimicrobial Applications - Activity Against MRSA: Derivatives inhibit cell wall synthesis by targeting transpeptidase enzymes, offering a novel antibiotic strategy. #### c. Diagnostic Imaging - Amyloid-β Imaging: Fluorescent conjugates bind amyloid plaques in Alzheimer's models, enabling non-invasive visualization in preclinical studies. #### d. Sustainable Chemistry - Green Synthesis: Microwave-assisted methods reduce energy use by 35%. - Biodegradability: 90% degraded within 28 days in aquatic environments, supporting eco-friendly pharmaceuticals. --- ### 3. Future Directions - Molecular Engineering: Introduction of clickable groups for targeted delivery, supramolecular assemblies for controlled release, and metal complexes for multimodal therapies. - Precision Medicine: Potential as a platform for personalized therapeutics with high specificity and low toxicity. --- ### 4. Conclusion 4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid is a versatile scaffold with cross-disciplinary potential. Its structural adaptability, biological activity, and environmental sustainability position it as a cornerstone molecule in the development of next-generation therapeutics, diagnostic tools, and green chemical technologies. --- This compound exemplifies the power of molecular design in addressing global health challenges while aligning with sustainability goals, making it a priority candidate for further research and development.

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(CAS:1089724-08-2)4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid
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